

Laboratory Scale Synthesis of 4'-Hydroxybutyrophenone via Fries Rearrangement

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Compound of Interest

Compound Name: 4'-Hydroxybutyrophenone

Cat. No.: B086108

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Senior Application Scientist Note: The synthesis of **4'-Hydroxybutyrophenone**, a valuable intermediate in pharmaceutical and fine chemical manufacturing, presents a classic challenge in electrophilic aromatic substitution.[1][2] Direct Friedel-Crafts acylation of phenol is often inefficient. The lone pair of electrons on the phenolic oxygen readily coordinates with the Lewis acid catalyst (e.g., AlCl_3), deactivating the aromatic ring towards the desired C-acylation.[3][4] This interaction also promotes a competing reaction, O-acylation, which forms a phenyl ester.

To circumvent these issues, this protocol employs a more robust and controllable two-step strategy: initial O-acylation of phenol to form phenyl butyrate, followed by a Lewis acid-catalyzed Fries Rearrangement. This intramolecular rearrangement reliably yields the thermodynamically more stable C-acylated product, with a strong preference for the para-substituted isomer, **4'-Hydroxybutyrophenone**. This approach provides a higher yield and cleaner product profile compared to direct acylation.

Principle and Reaction Mechanism

The synthesis proceeds in two distinct stages:

- **O-Acylation (Esterification):** Phenol is reacted with butyryl chloride in the presence of a base (pyridine) to form phenyl butyrate. This is a standard nucleophilic acyl substitution where the phenolic oxygen acts as the nucleophile.
- **Fries Rearrangement:** The isolated phenyl butyrate is treated with an excess of a Lewis acid catalyst, typically aluminum chloride (AlCl_3). The catalyst coordinates to both the carbonyl

and ether oxygens, facilitating the cleavage of the acyl group to form an acylium ion. This electrophile then attacks the activated aromatic ring, primarily at the para position, followed by tautomerization to restore aromaticity and yield the final product upon workup.

The overall reaction scheme is depicted below.

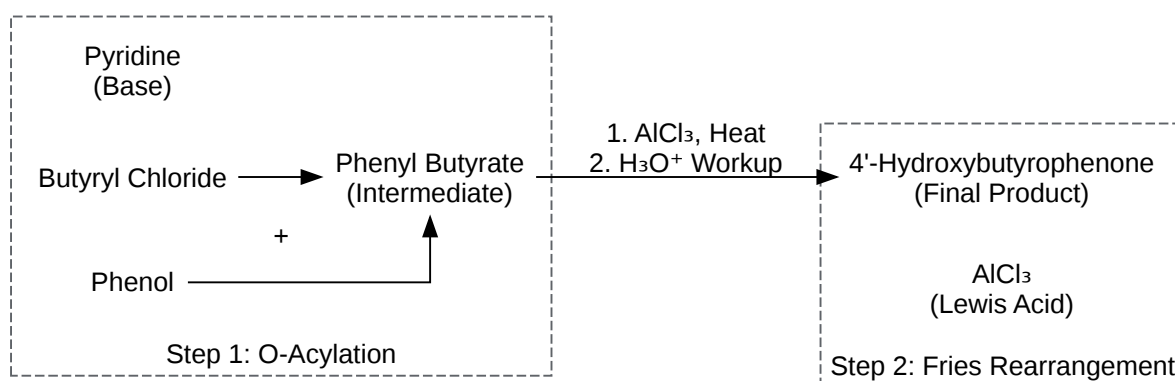


Figure 1: Two-Step Synthesis via Fries Rearrangement

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Caption: Figure 1: Two-Step Synthesis via Fries Rearrangement.

Materials and Reagents

All reagents should be of high purity ($\geq 98\%$) and solvents should be anhydrous where specified. All operations must be conducted in a well-ventilated fume hood.

Reagent	CAS Number	Molar Mass (g/mol)	Amount (moles)	Quantity	Notes
Phenol	108-95-2	94.11	0.10	9.41 g	Corrosive, toxic. Handle with care.
Butyryl Chloride	141-75-3	106.55	0.11	11.72 g (11.5 mL)	Corrosive, lachrymator, water-reactive.
Pyridine	110-86-1	79.10	0.12	9.49 g (9.7 mL)	Anhydrous. Flammable, toxic.
Dichloromethane (DCM)	75-09-2	84.93	-	~150 mL	Anhydrous. Potential carcinogen.
Aluminum Chloride (AlCl ₃)	7446-70-0	133.34	0.15	20.0 g	Anhydrous. Corrosive, water-reactive.
Nitrobenzene	98-95-3	123.11	-	50 mL	Anhydrous. Toxic. Used as solvent.
Hydrochloric Acid (HCl)	7647-01-0	36.46	-	~100 mL (6M)	Corrosive.
Sodium Bicarbonate (NaHCO ₃)	144-55-8	84.01	-	As needed	Saturated solution.
Anhydrous MgSO ₄ / Na ₂ SO ₄	7487-88-9	120.37	-	As needed	Drying agent.
Hexane / Ethyl Acetate	-	-	-	As needed	For recrystallization

on/TLC.

Detailed Experimental Protocol

- **Reaction Setup:** Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl_2). Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.[5]
- **Reagent Charging:** In the flask, dissolve phenol (9.41 g, 0.10 mol) and anhydrous pyridine (9.7 mL, 0.12 mol) in 75 mL of anhydrous dichloromethane (DCM).
- **Addition of Acylating Agent:** Cool the stirred solution to 0 °C using an ice-water bath. Add butyryl chloride (11.5 mL, 0.11 mol) dropwise from the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition. An exothermic reaction and formation of a precipitate (pyridinium hydrochloride) will be observed.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenol spot has disappeared.
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of 1M HCl to remove pyridine, 50 mL of saturated NaHCO_3 solution to neutralize any remaining acid, and finally with 50 mL of brine.[6]
- **Isolation of Intermediate:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM using a rotary evaporator. The resulting oil is crude phenyl butyrate, which can be used directly in the next step without further purification.
- **Reaction Setup:** In a clean, dry 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas outlet connected to a scrubber (to trap evolved HCl gas), place anhydrous aluminum chloride (20.0 g, 0.15 mol).[7]
- **Solvent and Reagent Addition:** Add 50 mL of anhydrous nitrobenzene to the flask and cool the suspension to 5-10 °C in an ice bath. Slowly add the crude phenyl butyrate from Part A to the stirred AlCl_3 suspension.

- **Reaction:** After the addition, slowly heat the reaction mixture to 60-70 °C. Maintain this temperature for 2-3 hours. The mixture will become dark and viscous. Monitor the progress by TLC (a suitable eluent is 4:1 Hexane:Ethyl Acetate) by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and spotting on a TLC plate.
- **Quenching:** After the reaction is complete, cool the mixture back to room temperature and then carefully pour it onto 200 g of crushed ice containing 50 mL of concentrated HCl.^[6] This step is highly exothermic and generates HCl gas; perform it slowly in a fume hood. Stir vigorously for 30 minutes to decompose the aluminum chloride complex.
- **Product Extraction:** Transfer the quenched mixture to a separatory funnel. The product is often in the nitrobenzene layer. Separate the layers. Extract the aqueous layer twice with 50 mL portions of DCM or ethyl acetate. Combine all organic layers.
- **Purification:**
 - **Solvent Removal:** The nitrobenzene can be removed by steam distillation if necessary, or the crude product can be isolated and purified directly.
 - **Washing:** Wash the combined organic layers with water and brine.
 - **Drying and Concentration:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude solid product.
 - **Recrystallization:** Purify the crude **4'-Hydroxybutyrophenone** by recrystallization. A mixture of ethanol and water or hexane and ethyl acetate is often effective.^{[8][9][10]} Dissolve the crude solid in a minimum amount of hot solvent, add activated carbon to decolorize if needed, filter hot, and allow to cool slowly to induce crystallization. Collect the crystals by vacuum filtration.

Workflow and Safety

Caption: Figure 2: Step-by-step experimental workflow.

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

- **Fume Hood:** All operations must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors and gases (HCl, pyridine, DCM, nitrobenzene).
- **Water-Reactive Reagents:** Anhydrous aluminum chloride and butyryl chloride react violently with water, releasing heat and corrosive HCl gas.[5][7] Handle them in a dry environment and ensure all glassware is moisture-free.
- **Corrosive Chemicals:** Phenol, butyryl chloride, aluminum chloride, and hydrochloric acid can cause severe chemical burns.[7][8] Avoid all contact with skin and eyes.
- **Toxic and Carcinogenic Solvents:** Dichloromethane is a suspected carcinogen, and nitrobenzene and phenol are highly toxic.[1][6][7] Minimize exposure through proper containment and handling.
- **Quenching Procedure:** The addition of the reaction mixture to the ice/HCl solution is extremely exothermic. Perform this step slowly and cautiously behind a safety shield.

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